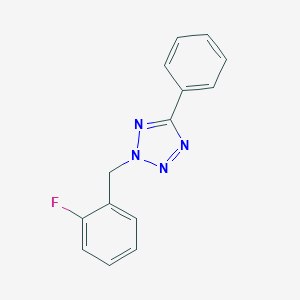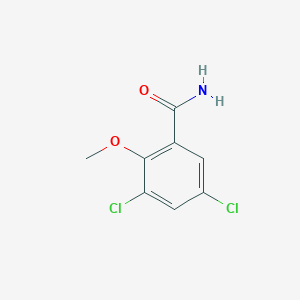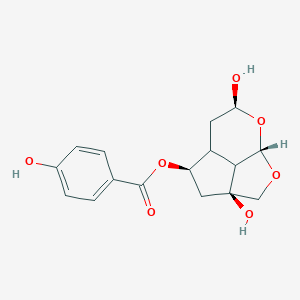
2-(4-Methoxyphenyl)-2-oxoethyl 2-pyridinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methoxyphenyl)-2-oxoethyl 2-pyridinecarboxylate, also known as Moclobemide, is a reversible inhibitor of monoamine oxidase A (RIMA). It is a type of antidepressant drug that is used to treat major depressive disorder and social anxiety disorder. Moclobemide is a unique antidepressant because it has a lower risk of causing side effects and drug interactions compared to other antidepressants.
Mechanism of Action
2-(4-Methoxyphenyl)-2-oxoethyl 2-pyridinecarboxylate works by inhibiting the enzyme monoamine oxidase A (MAO-A), which breaks down neurotransmitters such as serotonin, norepinephrine, and dopamine. By inhibiting MAO-A, 2-(4-Methoxyphenyl)-2-oxoethyl 2-pyridinecarboxylate increases the levels of these neurotransmitters in the brain, which can improve mood and reduce anxiety.
Biochemical and Physiological Effects:
2-(4-Methoxyphenyl)-2-oxoethyl 2-pyridinecarboxylate has been shown to have a number of biochemical and physiological effects. It increases the levels of serotonin, norepinephrine, and dopamine in the brain, which can improve mood and reduce anxiety. 2-(4-Methoxyphenyl)-2-oxoethyl 2-pyridinecarboxylate also has antioxidant properties, which can help protect the brain from oxidative stress and damage.
Advantages and Limitations for Lab Experiments
2-(4-Methoxyphenyl)-2-oxoethyl 2-pyridinecarboxylate has several advantages for lab experiments. It has a lower risk of causing side effects and drug interactions compared to other antidepressants. It is also reversible, which means that its effects can be quickly reversed if necessary. However, 2-(4-Methoxyphenyl)-2-oxoethyl 2-pyridinecarboxylate has some limitations for lab experiments. It is not as potent as other antidepressants, which means that higher doses may be required to achieve the desired effects.
Future Directions
There are several future directions for the study of 2-(4-Methoxyphenyl)-2-oxoethyl 2-pyridinecarboxylate. One direction is to investigate its potential use in the treatment of Parkinson's disease, dementia, and migraine headaches. Another direction is to explore its effects on other neurotransmitters and receptors in the brain. Additionally, more research is needed to determine the optimal dosage and duration of treatment for 2-(4-Methoxyphenyl)-2-oxoethyl 2-pyridinecarboxylate in different patient populations.
Synthesis Methods
2-(4-Methoxyphenyl)-2-oxoethyl 2-pyridinecarboxylate can be synthesized using various methods, but the most common method is the condensation reaction between 4-methoxyphenyl acetic acid and 2-pyridinecarboxylic acid. The reaction is catalyzed by thionyl chloride and triethylamine, and the product is purified by recrystallization.
Scientific Research Applications
2-(4-Methoxyphenyl)-2-oxoethyl 2-pyridinecarboxylate has been extensively studied for its antidepressant and anxiolytic effects. It has been shown to increase the levels of serotonin, norepinephrine, and dopamine in the brain, which are neurotransmitters that regulate mood and emotions. 2-(4-Methoxyphenyl)-2-oxoethyl 2-pyridinecarboxylate is also being studied for its potential use in the treatment of Parkinson's disease, dementia, and migraine headaches.
properties
Product Name |
2-(4-Methoxyphenyl)-2-oxoethyl 2-pyridinecarboxylate |
|---|---|
Molecular Formula |
C15H13NO4 |
Molecular Weight |
271.27 g/mol |
IUPAC Name |
[2-(4-methoxyphenyl)-2-oxoethyl] pyridine-2-carboxylate |
InChI |
InChI=1S/C15H13NO4/c1-19-12-7-5-11(6-8-12)14(17)10-20-15(18)13-4-2-3-9-16-13/h2-9H,10H2,1H3 |
InChI Key |
XUNUYUZKKYOYPK-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)COC(=O)C2=CC=CC=N2 |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)COC(=O)C2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,4,5-trimethoxy-N-[4-(morpholin-4-ylsulfonyl)phenyl]benzamide](/img/structure/B223934.png)
![3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol;hydrochloride](/img/structure/B223938.png)







![2-[4-(2-amino-3-cyano-4H-benzo[h]chromen-4-yl)-2-methoxyphenoxy]-N-(4-methylphenyl)acetamide](/img/structure/B223983.png)

![methyl 2-(3,4-dichlorobenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B223989.png)

